An In-depth Technical Guide to 2,4,6-Tri-tert-butylnitrobenzene
An In-depth Technical Guide to 2,4,6-Tri-tert-butylnitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,4,6-Tri-tert-butylnitrobenzene. The sterically hindered nature of this compound, owing to the three bulky tert-butyl groups on the benzene ring, imparts unique reactivity and characteristics that are of significant interest in various fields of chemical research and development.
Physicochemical Properties
2,4,6-Tri-tert-butylnitrobenzene is a solid at room temperature with the chemical formula C18H29NO2.[1][2] Its molecular structure is characterized by a nitro group positioned between two tert-butyl groups on a benzene ring, with a third tert-butyl group in the para position. This arrangement leads to significant steric hindrance around the nitro group, influencing its chemical behavior.
A summary of its key quantitative data is presented in the table below:
| Property | Value | Reference |
| Molecular Weight | 291.43 g/mol | [3] |
| Molecular Formula | C18H29NO2 | [1][2][3] |
| CAS Number | 4074-25-3 | [1][2][3] |
| Melting Point | 205-206 °C | [4] |
| Appearance | Colorless crystalline solid |
Synthesis of 2,4,6-Tri-tert-butylnitrobenzene
The primary method for the synthesis of 2,4,6-Tri-tert-butylnitrobenzene is through the electrophilic nitration of 1,3,5-tri-tert-butylbenzene.[4] This reaction introduces a nitro group onto the aromatic ring.
Experimental Protocol: Nitration of 1,3,5-tri-tert-butylbenzene
This protocol is a representative procedure based on established methods for aromatic nitration.
Materials:
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1,3,5-tri-tert-butylbenzene
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Fuming nitric acid (HNO3)
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Concentrated sulfuric acid (H2SO4)
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Dichloromethane (CH2Cl2) or other suitable organic solvent
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Ice
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Saturated sodium bicarbonate solution (NaHCO3)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Recrystallization apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-tri-tert-butylbenzene in a suitable organic solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
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Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1,3,5-tri-tert-butylbenzene from the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure 2,4,6-Tri-tert-butylnitrobenzene.
Logical Workflow for Synthesis
The synthesis of 2,4,6-Tri-tert-butylnitrobenzene follows a clear and logical workflow, as depicted in the diagram below. This process highlights the key stages from starting materials to the final purified product.
Caption: Synthesis Workflow of 2,4,6-Tri-tert-butylnitrobenzene.
Applications in Research and Development
The unique sterically hindered structure of 2,4,6-Tri-tert-butylnitrobenzene makes it a valuable compound in several areas of chemical research:
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Specialty Chemical Formulations: Its bulky tert-butyl groups can control reactivity and impart stability in various formulations.
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Advanced Organic Synthesis: It serves as a precursor or intermediate in the synthesis of complex organic molecules where steric control is crucial.
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Material Science: The compound has potential applications in the development of novel materials, including polymers and dyes.
Due to its specific structural properties, 2,4,6-Tri-tert-butylnitrobenzene is primarily a compound of interest for research and development purposes and is not intended for diagnostic or therapeutic use.
